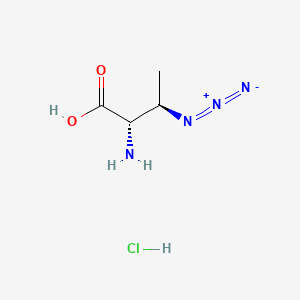

(2S,3R)-H-Abu(3-N3)-OH hydrochloride

Descripción

The exact mass of the compound (2S,3R) H-Abu(3-N3) HCl is 180.0414032 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWINUACJIVWJPZ-MUWMCQJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that serves as a versatile building block in chemical biology and drug development. Its key feature is the presence of an azide moiety, which enables its participation in bioorthogonal "click chemistry" reactions, specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the precise and efficient conjugation of this amino acid to a wide array of molecules, facilitating the synthesis of modified peptides, bioconjugates, and targeted drug delivery systems. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and detailed experimental protocols for the application of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid

| Property | Value | Reference |

| CAS Number | 146306-79-8 | [1] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.4 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 150 - 156 °C | [1] |

| Optical Rotation | [a]D²⁰ = -7 ± 1º (c=1 in MeOH) | [1] |

| Purity | ≥ 99% (by titration, HPLC) | [1] |

The hydrochloride salt, this compound, is expected to be a white to off-white solid with good solubility in polar solvents such as water and methanol.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound starts from the readily available and chiral precursor, L-threonine, which possesses the desired (2S,3R) stereochemistry. The synthesis involves the protection of the amine group, conversion of the hydroxyl group to an azide with inversion of stereochemistry, and subsequent deprotection.

Synthesis of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid

A common strategy for the stereoselective synthesis of azido amino acids from their corresponding hydroxy analogs involves a Mitsunobu reaction or a two-step process of sulfonation followed by nucleophilic substitution with an azide salt. The latter approach with mesylation followed by azide substitution is known to proceed with inversion of configuration (S_N_2 mechanism), which is required to convert the (3R)-hydroxyl of L-threonine to a (3R)-azide.

Experimental Protocol: Synthesis of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid from Fmoc-L-threonine

-

Mesylation of Fmoc-L-threonine:

-

Dissolve Fmoc-L-threonine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

-

-

Azide Substitution:

-

Dissolve the crude mesylated intermediate in dimethylformamide (DMF).

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure (2S,3R)-(Fmoc-amino)-3-azidobutyric acid.

-

Deprotection to this compound

The final step is the removal of the Fmoc protecting group to yield the free amine, which is then converted to its hydrochloride salt.

Experimental Protocol: Fmoc Deprotection

-

Dissolve the purified (2S,3R)-(Fmoc-amino)-3-azidobutyric acid (1 equivalent) in a solution of 20% piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual piperidine.

-

Dissolve the resulting free amine in a minimal amount of methanol or diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until the precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications in Click Chemistry

This compound is a valuable reagent for introducing an azide handle into peptides and other molecules for subsequent modification via click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.

Experimental Protocol: General Procedure for CuAAC

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, t-butanol, or DMSO).

-

Prepare a stock solution of this compound in water.

-

Prepare a stock solution of a copper(II) sulfate (CuSO₄).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

-

Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and this compound (typically in a slight excess).

-

Add the THPTA solution, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

The final concentrations are typically in the range of 1-10 mM for the reactants, 100-500 µM for CuSO₄, 0.5-2.5 mM for THPTA, and 1-5 mM for sodium ascorbate.

-

-

Reaction and Work-up:

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by standard techniques such as HPLC.

-

Diagram: CuAAC Reaction Workflow

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst. This makes it particularly suitable for applications in living systems where copper toxicity is a concern.

Experimental Protocol: General Procedure for SPAAC

-

Preparation of Reagents:

-

Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a biocompatible solvent such as DMSO or a mixture of DMSO and an aqueous buffer.

-

Dissolve this compound in an aqueous buffer (e.g., PBS, pH 7.4).

-

-

Reaction Setup:

-

Combine the solutions of the strained alkyne and this compound. The reactants are typically used in near-equimolar amounts or with a slight excess of one component.

-

The reaction is generally performed at physiological temperature (37 °C) or room temperature.

-

-

Reaction and Work-up:

-

Incubate the reaction mixture for 1-24 hours.

-

Monitor the progress by LC-MS or other suitable analytical techniques.

-

The product can be purified by HPLC or used directly in downstream applications if the reaction is clean and quantitative.

-

Diagram: SPAAC Reaction Workflow

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Biological Significance and Signaling Pathways

Currently, there is no specific signaling pathway or biological process that has been directly attributed to this compound itself. Its significance lies in its utility as a synthetic tool to probe and manipulate biological systems. By incorporating this azido-amino acid into peptides or other biomolecules, researchers can attach various functionalities, such as fluorescent dyes, affinity tags, or drug molecules, to study their interactions and effects on signaling pathways.

For instance, a peptide containing (2S,3R)-H-Abu(3-N3)-OH could be used to:

-

Visualize cellular localization: By clicking a fluorescent dye to the azide, the peptide's distribution within a cell can be tracked.

-

Identify binding partners: A biotin tag can be attached to the azide for pull-down assays to identify interacting proteins.

-

Develop targeted therapies: A cytotoxic drug can be conjugated to the peptide to target specific cells or tissues.

The application of this compound is therefore upstream of the investigation of specific signaling pathways, providing a powerful method for creating the necessary molecular tools for such studies.

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug discovery. Its straightforward synthesis from L-threonine and its bioorthogonal reactivity make it an attractive tool for the site-specific modification of peptides and other biomolecules. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this non-canonical amino acid into their synthetic strategies and to explore its potential in a wide range of applications. Further research into the full characterization of the hydrochloride salt and its application in various biological contexts will undoubtedly expand its utility in the scientific community.

References

Synthesis of (2S,3R)-3-Azido-2-aminobutanoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, technically-grounded protocol for the stereoselective synthesis of (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly as a non-natural amino acid for incorporation into peptides and other therapeutics. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling site-specific modification and conjugation.

The synthetic strategy outlined herein begins with the commercially available, chiral starting material L-allothreonine, which possesses the requisite (2S,3S) stereochemistry. A four-step sequence involving protection, activation, stereospecific substitution, and deprotection affords the target compound in its hydrochloride salt form.

Synthetic Pathway Overview

The synthesis proceeds via a well-established chemical pathway. The key transformation is a nucleophilic substitution (SN2) reaction at the C3 position of the butanoic acid backbone. This reaction, using sodium azide as the nucleophile, inverts the stereocenter from (S) to (R), yielding the desired (2S,3R) configuration.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations on amino acids. Researchers should perform appropriate safety assessments before commencing any experimental work.

Step 1: Protection of L-Allothreonine (Intermediate 1)

This two-part step protects the amine and carboxylic acid functional groups to prevent side reactions in subsequent steps.

1a: N-Boc Protection

-

Suspend L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane.

-

Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove dioxane.

-

Dilute with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield N-Boc-L-allothreonine as a solid, which can be used without further purification.

1b: Methyl Esterification

-

Dissolve the crude N-Boc-L-allothreonine from the previous step in anhydrous methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Boc-(2S,3S)-allothreonine-OMe (Intermediate 1) .

Step 2: Mesylation of the Hydroxyl Group (Intermediate 2)

This step activates the hydroxyl group as a mesylate, creating a good leaving group for the subsequent substitution.

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-(2S,3S)-O-mesyl-allothreonine-OMe (Intermediate 2) , which should be used immediately in the next step.

Step 3: Azide Substitution with Stereochemical Inversion (Intermediate 3)

This key SN2 reaction displaces the mesylate with an azide anion, inverting the stereocenter at C3.

-

Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers thoroughly with brine to remove residual DMF.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Boc-(2S,3R)-3-azidobutanoic acid methyl ester (Intermediate 3) .

Step 4: Deprotection and Salt Formation (Final Product)

This final step removes both the Boc and methyl ester protecting groups under acidic conditions to yield the target hydrochloride salt.

-

Dissolve Intermediate 3 (1.0 eq) in 4 M HCl in dioxane or a 1:1 mixture of 6 M aqueous HCl and acetic acid.

-

Heat the solution to 80-90 °C and stir for 4-8 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Co-evaporate with toluene or diethyl ether multiple times to remove residual water and acid.

-

Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to yield This compound as a solid.

Quantitative Data Summary

The following tables provide expected outcomes for the synthesis. Actual yields may vary based on experimental conditions and scale.

Table 1: Reaction Yields

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Protection | L-Allothreonine | Intermediate 1 | 85-95 |

| 2 | Mesylation | Intermediate 1 | Intermediate 2 | 90-98 (crude) |

| 3 | Azide Substitution | Intermediate 2 | Intermediate 3 | 70-85 |

| 4 | Deprotection | Intermediate 3 | Final Product | >90 |

Table 2: Characterization Data for Final Product

| Analysis | Specification | Expected Result |

| Appearance | Visual | White to off-white solid |

| ¹H NMR | (D₂O, 400 MHz) | Peaks corresponding to CH₃, Cα-H, and Cβ-H protons |

| ¹³C NMR | (D₂O, 100 MHz) | Peaks for methyl, Cα, Cβ, and carbonyl carbons |

| HRMS | (ESI+) | Calculated m/z for C₄H₉N₄O₂⁺ [M+H]⁺ |

| Purity | HPLC / LC-MS | ≥95% |

| Optical Rotation | [α]²⁰D (c=1, H₂O) | Specific value to be determined experimentally |

An In-Depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that has emerged as a valuable tool in the field of bioconjugation and drug discovery. Its unique structure, featuring an azide moiety, allows for its participation in highly efficient and specific "click chemistry" reactions. This technical guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Physicochemical Properties

The successful application of this compound and its derivatives in synthesis and bioconjugation relies on a clear understanding of their physical and chemical characteristics. The free amino acid is typically used in its hydrochloride salt form to improve solubility and stability. For solid-phase peptide synthesis (SPPS), the N-α-Fmoc protected analogue, (2S,3R)-Fmoc-Abu(3-N3)-OH, is employed.

| Property | This compound | (2S,3R)-Fmoc-Abu(3-N3)-OH |

| Synonyms | (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride | Fmoc-L-Abu(3R-N3)-OH, (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid |

| CAS Number | 2737202-63-8[1][2][3][4] | 146306-79-8[5][6][7][8] |

| Molecular Formula | C₄H₉ClN₄O₂[1][9] | C₁₉H₁₈N₄O₄[5][7] |

| Molecular Weight | 180.59 g/mol [1] | 366.4 g/mol [5] |

| Appearance | - | White crystalline powder[5] |

| Melting Point | - | 150 - 156 °C[5] |

| Optical Rotation | - | [α]D²⁰ = -7 ± 1º (c=1 in MeOH)[5] |

| Solubility | Soluble in polar solvents like water and DMSO.[9] | Soluble in organic solvents like DMF. |

| Purity | - | ≥ 99% (by titration, HPLC)[5] |

| Storage | Room temperature in continental US; may vary elsewhere.[10] | 0-8 °C[5] |

Core Applications in Click Chemistry

The azide group on this compound is the key to its utility, serving as a chemical handle for click chemistry. This allows for the covalent ligation of this amino acid, or peptides containing it, to molecules bearing a terminal alkyne or a strained cyclooctyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly robust and efficient method for forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[10] This reaction is widely used for its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous solutions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[10]

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific application, with each method offering distinct advantages and disadvantages.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo applications without specific ligands. | Generally considered highly biocompatible and suitable for live-cell and in vivo studies. |

| Reaction Kinetics | Very fast, often reaching completion in a short time. | Reaction rates are dependent on the specific cyclooctyne used but can be very rapid. |

| Reactants | Azide and a terminal alkyne. | Azide and a strained cyclooctyne (e.g., DBCO, BCN). |

| Side Reactions | Potential for oxidative homocoupling of alkynes. | Can have side reactions with thiols. |

| Cost | Terminal alkynes and copper catalysts are generally inexpensive. | Strained cyclooctynes are typically more expensive. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of click chemistry reactions using this compound. The following sections provide generalized procedures for its incorporation into peptides and subsequent bioconjugation.

Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of the amino acid is used for standard solid-phase peptide synthesis.

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

(2S,3R)-Fmoc-Abu(3-N3)-OH and other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), coupling reagents (e.g., HBTU/HOBt, 3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

For the incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH, follow the same procedure.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified peptide with an alkyne-functionalized molecule.

CuAAC Reaction Scheme

General reaction scheme for CuAAC.

Materials:

-

Azide-modified peptide (containing (2S,3R)-Abu(3-N3))

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-modified peptide in the chosen solvent system.

-

Prepare a stock solution of the alkyne-functionalized molecule (typically 1.1-1.5 equivalents relative to the peptide).

-

Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate.

-

-

Reaction Setup:

-

In a reaction vessel, combine the solution of the azide-modified peptide and the alkyne-functionalized molecule.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC to remove the catalyst and any unreacted starting materials.

-

Characterization: Confirm the identity of the product by mass spectrometry.

General Protocol for SPAAC Bioconjugation

This protocol outlines the copper-free conjugation of an azide-modified peptide with a strained cyclooctyne.

SPAAC Reaction Scheme

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. parchem.com [parchem.com]

- 3. This compound | CAS#:2737202-63-8 | Chemsrc [chemsrc.com]

- 4. H-Abu(3-N3).HCl (2S,3R) [bapeks.com]

- 5. chemimpex.com [chemimpex.com]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Fmoc-L-Abu(3R-N3)-OH CAS#: 146306-79-8 [m.chemicalbook.com]

- 9. gentaur.it [gentaur.it]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that serves as a critical building block in modern chemical biology and drug development. Its specific stereochemistry and the presence of a bioorthogonal azide handle make it a valuable tool for the synthesis of modified peptides, proteins, and antibody-drug conjugates (ADCs). The azide group allows for precise, site-specific modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry." This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of this compound, complete with detailed experimental protocols and data.

Structure and Stereochemistry

The structure of this compound is defined by a butanoic acid backbone with two chiral centers at the C2 (α) and C3 (β) positions.

-

IUPAC Name: (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride

-

Abbreviation: (2S,3R)-H-Abu(3-N3)-OH·HCl

-

Molecular Formula: C₄H₉ClN₄O₂

-

Molecular Weight: 180.59 g/mol

-

CAS Number: 2737202-63-8

The stereochemical descriptors "(2S,3R)" define the absolute configuration at the two stereocenters. This specific arrangement is crucial for its incorporation into peptides and for the resulting conformation and biological activity of the modified biomolecule. The structure is analogous to L-threonine, with the hydroxyl group at the 3-position being replaced by an azido group with inversion of stereochemistry.

Physicochemical and Structural Data

While extensive experimental data for the unprotected hydrochloride salt is not widely published, data for its common synthetic precursor, (2S,3R)-Fmoc-Abu(3-N3)-OH, is available from commercial suppliers and provides a useful reference.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | Commercial Supplier Data |

| Molecular Formula | C₁₉H₁₈N₄O₄ | Calculated |

| Molecular Weight | 366.37 g/mol | Calculated |

| Melting Point | 150 - 156 °C | Commercial Supplier Data |

| Optical Rotation | [α]²⁰/D = -7 ± 1° (c=1 in Methanol) | Commercial Supplier Data |

Experimental Protocols

Synthesis of (2S,3R)-Fmoc-Abu(3-N3)-OH

A stereoselective synthesis of the title compound typically starts from a readily available chiral precursor, such as Fmoc-L-threonine. The key step is the conversion of the hydroxyl group to an azide with inversion of configuration, often via a Mitsunobu reaction or by activation of the alcohol followed by nucleophilic substitution. The following is a representative, literature-informed protocol.

Materials:

-

Fmoc-L-threonine-OH

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of Fmoc-L-threonine-OH (1 equivalent) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.2 equivalents).

-

Reaction Execution: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DBU (1.2 equivalents) in anhydrous toluene dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (2S,3R)-Fmoc-Abu(3-N3)-OH as a white solid.

Synthesis of this compound

The final unprotected amino acid hydrochloride is obtained by removing the Fmoc protecting group.

Materials:

-

(2S,3R)-Fmoc-Abu(3-N3)-OH

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl) in Et₂O

Procedure:

-

Fmoc Deprotection: Dissolve (2S,3R)-Fmoc-Abu(3-N3)-OH (1 equivalent) in a solution of 20% piperidine in DMF. Stir the solution at room temperature for 1-2 hours.

-

Precipitation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. Add cold diethyl ether to the residue to precipitate the free amino acid.

-

Isolation of Free Base: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Salt Formation: Suspend the resulting free amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a solution of 1 M HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Final Product: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application in Peptide Synthesis and Bioconjugation

The primary application of (2S,3R)-H-Abu(3-N3)-OH is as a building block for incorporating an azide handle into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The resulting azido-peptide can then be site-specifically modified.

Workflow for Peptide Modification via Click Chemistry

The following diagram illustrates the general workflow for incorporating the azido amino acid into a peptide and its subsequent modification using CuAAC.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide

Materials:

-

Purified azido-peptide

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Water/t-butanol or other suitable solvent system

Procedure:

-

Stock Solutions: Prepare fresh stock solutions: 100 mM CuSO₄ in water, and 200 mM sodium ascorbate in water.

-

Reaction Mixture: Dissolve the azido-peptide (1 equivalent) and the alkyne-functionalized molecule (1.5-3 equivalents) in a suitable solvent mixture (e.g., 1:1 water:t-butanol).

-

Initiation: Add CuSO₄ to the reaction mixture to a final concentration of 1-5 mM.

-

Reduction: Add sodium ascorbate to the reaction mixture to a final concentration of 5-25 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short time.

-

Purification: Upon completion, purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the final product by mass spectrometry.

Conclusion

This compound is a specialized chemical tool with significant utility in peptide chemistry and the development of complex bioconjugates. Its defined stereochemistry and the bioorthogonal reactivity of the azide group provide researchers with a powerful method for site-specific labeling and modification of peptides and proteins. The protocols and data presented in this guide offer a foundational resource for the synthesis and application of this important non-canonical amino acid.

A Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: A Versatile Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and applications of (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This non-canonical amino acid is a valuable reagent in the field of bioconjugation and drug development, primarily utilized for its azide functionality in "click chemistry" reactions.

Core Compound Information

This compound, also known as (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride, is a synthetic amino acid derivative. The presence of an azide group at the 3-position makes it an ideal building block for introducing a bioorthogonal handle into peptides, proteins, and other molecules.

| Property | Value |

| IUPAC Name | (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride |

| CAS Number | 2737202-63-8 |

| Molecular Formula | C₄H₉ClN₄O₂ |

| Molecular Weight | 180.59 g/mol |

| Appearance | Typically a solid |

| Storage Conditions | 2-8°C Refrigerator |

| Primary Application | Click Chemistry Reagent |

Commercial Availability

This compound is available from several chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes some of the known commercial sources.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Bapeks | AA-150 | >99% | 25mg - 1g |

| Chemsrc | Varies by supplier | N/A | Varies by supplier |

| Biorbyt | orb2663733 | N/A | Varies by supplier |

| Pharmaffiliates | PA 27 0033146 | N/A | Varies by supplier |

| MedChemExpress | HY-151836 | N/A | 50mg, 100mg, 250mg |

Note: Availability, catalog numbers, and quantities are subject to change. Please consult the respective supplier's website for the most current information.

Key Applications and Experimental Workflows

The primary utility of this compound lies in its ability to participate in bioorthogonal ligation reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are central to the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction that forms a stable triazole linkage between an azide-containing molecule, such as (2S,3R)-H-Abu(3-N3)-OH, and a terminal alkyne.

Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes (e.g., DBCO, BCN) which react spontaneously with azides. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[2]

Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-containing peptide with an alkyne-modified molecule.

Materials:

-

Azide-containing peptide (incorporating (2S,3R)-H-Abu(3-N3)-OH)

-

Alkyne-modified payload molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment (optional, but recommended)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-containing peptide and the alkyne-modified payload in the reaction buffer to their desired final concentrations.

-

-

Preparation of Catalyst Premix:

-

In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A common ratio is 1:5 (CuSO₄:ligand). Allow this mixture to stand for a few minutes.

-

-

Reaction Assembly:

-

In the reaction vessel, combine the solution of the azide-containing peptide and the alkyne-modified payload.

-

Add the premixed catalyst solution to the reaction mixture.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically in the millimolar range.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to several hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Work-up and Purification:

-

Once the reaction is complete, the resulting bioconjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the synthesis of ADCs. In this context, the amino acid can be incorporated into the peptide linker that connects a monoclonal antibody to a cytotoxic drug. The azide group serves as a handle for conjugating the drug-linker entity to an alkyne-modified antibody, or vice-versa.

Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate (ADC) using an azide-containing linker.

Conclusion

This compound is a commercially available and highly valuable chemical tool for researchers and drug development professionals. Its azide functionality enables robust and specific bioconjugation through click chemistry, facilitating the synthesis of complex biomolecules and targeted therapeutics like ADCs. The choice between copper-catalyzed and strain-promoted cycloaddition allows for flexibility depending on the specific application and the chemical environment. This guide provides a foundational understanding of its properties, availability, and core applications to aid in the design and execution of innovative research and development projects.

References

An In-depth Technical Guide on the Safety and Handling of (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This compound, a valuable reagent in bioconjugation and peptide chemistry, requires careful handling due to the presence of an azide functional group. The information presented here is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound, also known as (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid derivative. Its primary utility lies in "click chemistry," where the azide group can undergo highly specific and efficient cycloaddition reactions with alkynes.[1][2][3][4][5]

| Property | Value | Reference |

| Chemical Name | (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride | [5] |

| Synonyms | (2S,3R)-H-Abu(3-N3)-OH HCl | [6] |

| CAS Number | 2737202-63-8 | [5][7] |

| Molecular Formula | C4H9ClN4O2 | [5][7] |

| Molecular Weight | 180.59 g/mol | [5][7] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in water and other polar organic solvents. | N/A |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [5] |

Note: Some physical properties like appearance and solubility are general characteristics and may vary between suppliers. Always refer to the supplier's documentation for specific details.

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following safety information is based on the general hazards associated with organic azides. The azide functional group imparts potential explosive and toxic properties that necessitate strict safety protocols.

General Hazards of Organic Azides

Organic azides are energetic compounds and can be sensitive to heat, shock, friction, and static discharge. Low molecular weight organic azides, in particular, pose a higher risk of explosive decomposition. The azide ion is also toxic, with a toxicity profile similar to that of cyanide.

Key Hazard Considerations:

-

Explosion Hazard: Can decompose explosively, especially upon heating or mechanical shock.

-

Toxicity: The azide ion is a potent inhibitor of cytochrome oxidase, similar to cyanide. Ingestion, inhalation, or skin absorption can be harmful.

-

Formation of Hydrazoic Acid: Contact with strong acids can produce highly toxic and explosive hydrazoic acid gas.

-

Formation of Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury, silver, gold) can form highly sensitive and explosive heavy metal azides. This includes contact with metal spatulas, stir bars, and equipment.

Handling Precautions

Adherence to the following handling procedures is critical to ensure safety when working with this compound and other organic azides.

| Precaution Category | Specific Recommendations |

| Personal Protective Equipment (PPE) | - Wear a properly fitted lab coat, chemical safety goggles, and a face shield. - Use appropriate chemical-resistant gloves (e.g., nitrile). |

| Engineering Controls | - All work should be conducted in a certified chemical fume hood. - A blast shield should be used, especially when working with quantities greater than a few milligrams or when heating the compound. |

| General Handling | - Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place. - Do not grind or subject the solid material to friction or shock. - Use non-metal (e.g., ceramic, plastic, or Teflon-coated) spatulas and stir bars. - Avoid contact with strong acids, strong oxidizing agents, and heavy metals. - Work on the smallest scale possible for the experiment. |

| Storage | - Store in a cool, dry, well-ventilated area, away from incompatible materials. - Recommended storage temperature is typically 2-8°C.[5] - Store away from light. |

| Spill and Waste Disposal | - In case of a spill, carefully absorb with an inert material and place in a designated, labeled waste container. - Do not dispose of azide-containing waste with acidic waste. - All azide-containing waste must be disposed of as hazardous waste according to institutional and local regulations. |

Experimental Protocols

This compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4][5] The following are representative protocols for these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

Degassed water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in degassed water.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, water).

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in buffer.

-

Add this compound to a final concentration of 1.5-2 equivalents relative to the alkyne.

-

Add THPTA to a final concentration of 5 equivalents relative to CuSO4.

-

Add CuSO4 to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

-

Reaction and Monitoring:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC).

-

-

Purification:

-

Purify the resulting triazole product using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) to this compound.

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in buffer.

-

Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the molecule to be labeled (if not already in solution) in the reaction buffer.

-

Add the strained alkyne to the desired final concentration.

-

Add this compound to a final concentration of 1.5-2 equivalents relative to the strained alkyne.

-

-

Reaction and Monitoring:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific strained alkyne and reactants.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC, SDS-PAGE if labeling a protein).

-

-

Purification:

-

Purify the resulting triazole product using an appropriate method, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.

-

Visualizations

General Workflow for Handling this compound

Caption: General laboratory workflow for the safe handling of this compound.

Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Step-by-step experimental workflow for a typical CuAAC reaction.

Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: Step-by-step experimental workflow for a copper-free SPAAC reaction.

This technical guide provides essential information for the safe and effective use of this compound. Researchers should always prioritize safety by consulting relevant safety data, adhering to institutional protocols, and using appropriate personal protective equipment and engineering controls.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. parchem.com [parchem.com]

- 7. This compound | CAS#:2737202-63-8 | Chemsrc [chemsrc.com]

(2S,3R)-H-Abu(3-N3)-OH hydrochloride CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid that serves as a versatile building block in chemical biology and drug discovery. Its key feature is the presence of an azide moiety, which makes it a valuable component for "click chemistry" reactions, enabling the straightforward and efficient conjugation of this amino acid to other molecules. This technical guide provides a comprehensive overview of its chemical data, a plausible synthetic route, and detailed protocols for its application in bioconjugation.

Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 2737202-63-8 |

| Molecular Formula | C₄H₉ClN₄O₂ |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride |

| Synonyms | (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in water and other polar solvents |

Experimental Protocols

Synthesis of this compound

Step 1: Protection of L-threonine

The synthesis would commence with the protection of the amino and carboxylic acid groups of L-threonine. A common strategy is the formation of a Boc-protected methyl ester.

-

Materials: L-threonine, Methanolic HCl, Boc anhydride (Di-tert-butyl dicarbonate), Triethylamine (TEA).

-

Procedure:

-

L-threonine is esterified by refluxing in methanolic HCl to yield L-threonine methyl ester hydrochloride.

-

The resulting ester is then reacted with Boc anhydride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to afford Boc-L-threonine methyl ester.

-

Step 2: Activation of the Hydroxyl Group

The hydroxyl group at the 3-position is activated to facilitate nucleophilic substitution. This is typically achieved by mesylation or tosylation.

-

Materials: Boc-L-threonine methyl ester, Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine.

-

Procedure:

-

Boc-L-threonine methyl ester is dissolved in a dry, aprotic solvent like DCM or pyridine.

-

The solution is cooled to 0 °C, and methanesulfonyl chloride or p-toluenesulfonyl chloride is added dropwise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, yielding the corresponding mesylate or tosylate.

-

Step 3: Azide Substitution

The activated hydroxyl group undergoes an SN2 reaction with an azide salt to introduce the azido moiety. This reaction proceeds with inversion of stereochemistry at the C3 position, which is a key consideration in starting material selection to obtain the desired final stereochemistry. Note: As L-threonine is (2S,3R), this step would lead to a (2S,3S) product. To obtain the desired (2S,3R) final product, one would need to start with L-allothreonine, which is (2S,3S), to get the desired (2S,3R) stereochemistry after inversion. For the purpose of this generalized protocol, we will assume the appropriate starting stereoisomer is used.

-

Materials: Protected and activated threonine derivative, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

The mesylated or tosylated intermediate is dissolved in DMF.

-

Sodium azide is added, and the mixture is heated (e.g., to 60-80 °C) for several hours until the reaction is complete.

-

The reaction mixture is worked up by partitioning between water and an organic solvent to isolate the azido-containing intermediate.

-

Step 4: Deprotection

The protecting groups (Boc and methyl ester) are removed to yield the final product.

-

Materials: Protected azido amino acid, Hydrochloric acid (HCl).

-

Procedure:

-

The Boc and methyl ester protected azido amino acid is treated with aqueous hydrochloric acid (e.g., 6M HCl) and heated to reflux for several hours.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization.

-

Caption: Plausible synthetic route for this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal building block for CuAAC, a highly efficient and widely used click chemistry reaction to form a stable triazole linkage.

-

Materials: this compound, an alkyne-containing molecule (e.g., a peptide, drug, or probe), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, a suitable solvent system (e.g., water/t-butanol or DMF).

-

Procedure:

-

Dissolve the alkyne-containing molecule and a molar excess (typically 1.1-1.5 equivalents) of this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).

-

To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 10-50 mol%) followed by the copper(II) sulfate solution (typically 1-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. Reactions are often complete within 1-24 hours.

-

Upon completion, the product can be purified by standard methods such as HPLC or column chromatography.

-

Caption: General workflow for a CuAAC reaction.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

-

Materials: this compound, a strained alkyne-containing molecule (e.g., DBCO-PEG-NHS ester for protein labeling), a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Procedure:

-

If incorporating into a larger molecule like a peptide, first synthesize the peptide containing the (2S,3R)-3-azido-2-aminobutanoic acid residue using standard solid-phase peptide synthesis (SPPS).

-

Dissolve the azide-containing molecule and the strained alkyne (typically in a 1:1 to 1:1.5 molar ratio) in the chosen buffer or solvent.

-

Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

-

Monitor the reaction by LC-MS.

-

The resulting conjugate can be purified by HPLC or size-exclusion chromatography, depending on the nature of the product.

-

Caption: General workflow for a SPAAC reaction.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways or its intrinsic biological activity. Its primary role is that of a synthetic building block. The biological activity of molecules containing this amino acid would be determined by the overall structure of the final conjugate. For instance, when incorporated into a peptide, it can influence the peptide's conformation and interaction with its biological target. The triazole ring formed via click chemistry is generally considered to be metabolically stable and can act as a peptide bond isostere.

Conclusion

This compound is a valuable reagent for researchers in drug discovery and chemical biology. Its azide functionality provides a convenient handle for the precise and efficient construction of complex biomolecules and conjugates through click chemistry. While detailed synthetic procedures for this specific molecule are not widely published, established chemical principles allow for its reliable synthesis. The provided protocols for its use in CuAAC and SPAAC reactions offer a starting point for its application in a wide range of research endeavors.

A Technical Guide to the Solubility of (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2S,3R)-H-Abu(3-N3)-OH hydrochloride, a novel azide-containing amino acid derivative crucial for applications in click chemistry and bioconjugation. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for determining its solubility in various solvents. The experimental protocols outlined below are based on established methodologies for analogous compounds, enabling researchers to generate reliable solubility data for their specific applications.

Introduction to this compound

This compound, with the CAS Number 2737202-63-8, is a valuable building block in chemical biology and drug discovery. Its structure incorporates an azide group, rendering it a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are widely used for the synthesis of peptides, bioconjugates, and complex molecular architectures. Understanding the solubility of this compound is paramount for its effective handling, formulation, and application in various experimental settings.

Predicted Solubility Profile

Based on the general characteristics of small molecule amino acid hydrochlorides, this compound is anticipated to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its hydrochloride salt form enhances aqueous solubility. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), it is also expected to be soluble. The solubility in nonpolar organic solvents is predicted to be low.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been formally published. To facilitate comparative analysis, the following table presents a template for recording experimentally determined solubility values in common laboratory solvents. Researchers are encouraged to populate this table with their own findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Dimethylformamide (DMF) | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from standard methods for solubility assessment of amino acids and their derivatives.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of high purity

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours). This ensures that equilibrium solubility is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper half of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution factor

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

Basic principles of CuAAC reactions with azido amino acids

An In-depth Technical Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido Amino Acids

Core Principles of the CuAAC Reaction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy that emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] Independently developed by the groups of Valery Fokin/K. Barry Sharpless and Morten Meldal, this reaction has become one of the most powerful and reliable methods for covalent bond formation in chemical biology, drug discovery, and materials science.[1][3][4]

The CuAAC is a variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5] While the thermal Huisgen reaction requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite regioselectivity, yielding exclusively the 1,4-disubstituted product.[3][4]

The core strengths of the CuAAC reaction include:

-

High Efficiency: The reaction often proceeds to near-quantitative completion, simplifying purification.[6]

-

Superb Selectivity: The azide and alkyne functional groups are bioorthogonal; they react selectively with each other without interfering with most other functional groups present in complex biological molecules.[7][8]

-

Mild Reaction Conditions: CuAAC reactions are typically performed in aqueous solutions, at room temperature, and across a wide pH range, making them highly compatible with sensitive biomolecules like peptides and proteins.[8][9]

-

Stable Product: The resulting 1,2,3-triazole ring is a robust, planar aromatic heterocycle that can act as a stable isostere for the native amide bond in peptides, but is resistant to hydrolytic cleavage.[1][9]

The Catalytic Cycle

The mechanism of the CuAAC reaction involves a multi-step catalytic cycle with copper(I) as the central catalyst. While several mechanistic nuances involving mono- and dicopper species have been investigated, a generally accepted pathway is outlined below.[4][10][11] The catalytically active Cu(I) species is often generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[3][12]

The key steps are:

-

Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Computational and experimental studies suggest that dinuclear copper acetylides are highly active.[4][11]

-

Coordination and Cycloaddition: The azide coordinates to the copper acetylide complex. This is followed by a cycloaddition step that forms a six-membered metallacycle intermediate.[10]

-

Product Formation and Catalyst Regeneration: This intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC with Azido Amino Acids in Peptide Science

The integration of CuAAC chemistry with peptide and protein science relies on the incorporation of either an azide or an alkyne functional group into the amino acid framework. Azido amino acids, such as L-azidohomoalanine (Aha) or Nε-azido-L-lysine, can be incorporated into peptide sequences during standard solid-phase peptide synthesis (SPPS).[5][13] These "clickable" amino acids serve as chemical handles for precise, post-synthetic modification.[1][13]

This methodology is a powerful tool for:

-

Bioconjugation: Attaching various functionalities—such as fluorescent dyes, radiolabels for PET imaging, polyethylene glycol (PEG), or cytotoxic drugs—to specific sites on a peptide or protein.[1][9][14]

-

Peptide Cyclization: Linking an azide and an alkyne group placed at different positions within the same peptide chain to create cyclic peptides.[14] Cyclization can enhance metabolic stability, receptor binding affinity, and bioavailability.[14][15]

-

Synthesis of Peptidomimetics: Building complex peptide-based architectures and libraries for screening in drug discovery programs.[2][14]

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is influenced by the choice of catalyst source, ligand, solvent, and reactant concentrations. The tables below summarize typical conditions and components used for CuAAC reactions involving peptides and proteins.

Table 1: Typical Experimental Conditions for CuAAC Bioconjugation

| Parameter | Typical Value/Reagent | Purpose & Notes |

| Azide Component | Azide-modified peptide/protein | Typically at concentrations from 2 µM to 1 mM.[16] |

| Alkyne Component | Alkyne-tagged molecule (dye, drug, etc.) | Used in slight excess (e.g., 2 to 10-fold) relative to the biomolecule.[16][17] |

| Copper Source | Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. Final concentration often 0.25-1 mM.[8][16] |

| Reducing Agent | Sodium Ascorbate (NaAsc) | Reduces Cu(II) to Cu(I). Used in excess (e.g., 5 mM).[12][16] Freshly prepared solution is recommended.[17] |

| Ligand | THPTA, TBTA, Histidine | Stabilizes Cu(I), accelerates the reaction, and protects the biomolecule from oxidative damage.[5][6] |

| Solvent System | Aqueous buffers (PBS, HEPES), often with co-solvents like DMSO or DMF | Co-solvents aid in solubilizing hydrophobic reagents.[6][9] |

| Temperature | Room Temperature (20-25 °C) | Mild conditions preserve the integrity of most biomolecules. |

| Reaction Time | 1 to 18 hours | Monitored by HPLC or MS until completion.[8] |

| Reported Yields | >95% to Quantitative | The reaction is known for its high efficiency and conversion rates.[6][8] |

Table 2: Comparison of Common Copper(I) Stabilizing Ligands

| Ligand | Full Name | Key Characteristics |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Highly effective at accelerating the reaction. Poorly soluble in water, often requiring organic co-solvents.[5] |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analog of TBTA, making it ideal for bioconjugation in purely aqueous systems.[16][17] |

| BPS | Bathophenanthroline disulfonate | A sulfonated ligand developed for bioconjugation, though can be oxygen sensitive.[7] |

| L-Histidine | L-Histidine (natural amino acid) | Biocompatible and exhibits low toxicity, making it suitable for applications in cellular environments.[5] |

Experimental Protocols

General Protocol for CuAAC Labeling of an Azido-Peptide

This protocol provides a general methodology for conjugating a terminal alkyne-containing molecule to a peptide modified with an azido amino acid.

Materials and Reagents:

-

Azide-functionalized peptide

-

Alkyne-functionalized cargo (e.g., fluorescent dye)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate (NaAsc)

-

THPTA ligand

-

Degassed buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

DMSO (for dissolving hydrophobic cargo)

-

Nitrogen or Argon gas for creating an inert atmosphere

Stock Solutions:

-

Azido-Peptide: Prepare a 1 mM solution in the degassed buffer.

-

Alkyne-Cargo: Prepare a 10 mM solution in DMSO.

-

CuSO₄: Prepare a 20 mM solution in water.[16]

-

THPTA: Prepare a 50 mM solution in water.[16]

-

Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.[16]

Experimental Procedure:

-

Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A typical ligand-to-copper ratio is 5:1 to protect the biomolecule.[16] For a final copper concentration of 0.5 mM, mix equal volumes of 20 mM CuSO₄ and 50 mM THPTA to get a 10 mM Cu/25 mM THPTA premix.

-

Reaction Assembly: In a separate reaction tube, add the reagents in the following order. It is crucial to add the copper catalyst last, immediately after the reducing agent, to ensure the reaction starts efficiently.

-

Inert Atmosphere: Gently bubble nitrogen or argon gas through the reaction mixture for 30-60 seconds to remove dissolved oxygen, which can oxidize Cu(I) and damage the peptide.[17] Seal the tube tightly.

-

Incubation: Allow the reaction to proceed at room temperature for 1-16 hours. The reaction can be gently mixed on a rotator.

-

Monitoring and Purification: Monitor the reaction progress using analytical HPLC-MS. Once the starting materials are consumed, purify the resulting peptide conjugate using preparative HPLC.

Workflow Diagram

The following diagram illustrates the typical workflow for a CuAAC bioconjugation experiment.

Challenges and Considerations

While CuAAC is a robust reaction, researchers should be aware of potential challenges:

-

Copper Toxicity: Copper ions can be toxic to living cells, which can be a limitation for in vivo applications. The use of chelating ligands helps mitigate this toxicity.[5][12] For live-cell imaging, copper-free click chemistry variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are often preferred.[1][12]

-

Oxidative Damage: The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS), which may oxidize sensitive amino acid residues such as methionine, cysteine, and histidine.[7][12] The use of a 5-fold excess of a protective ligand and degassing the reaction mixture are critical steps to minimize this damage.[6][16]

-

Side Reactions: Byproducts from ascorbate oxidation can sometimes react with lysine and arginine residues. Adding scavengers like aminoguanidine to the reaction buffer can prevent these unwanted modifications.[6][17]

References

- 1. bachem.com [bachem.com]

- 2. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]